

spectroscopic data (NMR, IR, MS) for 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Ethynyl-2-hydroxybenzaldehyde

Cat. No.: B3119677

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **5-Ethynyl-2-hydroxybenzaldehyde**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **5-Ethynyl-2-hydroxybenzaldehyde**, a key intermediate in the synthesis of complex organic molecules and functional materials. Designed for researchers and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The causality behind experimental choices and data interpretation is emphasized to ensure both technical accuracy and practical utility.

Introduction: The Structural Elucidation Imperative

5-Ethynyl-2-hydroxybenzaldehyde (also known as 5-ethynylsalicylaldehyde) is a bifunctional aromatic compound featuring hydroxyl, aldehyde, and terminal alkyne groups. This unique combination makes it a valuable precursor for creating complex heterocyclic systems, polymers, and novel pharmaceutical scaffolds. Unambiguous structural confirmation and purity assessment are paramount before its use in any synthetic pathway. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

Compound Profile:

- Molecular Formula: C₉H₆O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 146.14 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 252771-08-7[\[1\]](#)[\[3\]](#)
- Appearance: Typically a solid with a melting point of 115-118 °C[\[3\]](#)

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining how each spectrum corroborates the assigned structure.

Molecular Structure and Atom Numbering

A clear structural representation is essential for assigning spectroscopic signals. The following diagram illustrates the IUPAC-compliant numbering for **5-Ethynyl-2-hydroxybenzaldehyde**, which will be used throughout this guide.

Caption: Structure of **5-Ethynyl-2-hydroxybenzaldehyde** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ^1H and ^{13}C nuclei, a detailed structural map can be constructed.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ^1H NMR Signals: The structure suggests the presence of six distinct proton signals: a phenolic hydroxyl proton, an aldehydic proton, three aromatic protons, and a terminal acetylenic proton.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
-OH (on C2)	10.5 - 11.5	Singlet (broad)	-	The phenolic proton is acidic and often exchanges, leading to a broad singlet. Its downfield shift is due to hydrogen bonding with the adjacent carbonyl oxygen. [4]
-CHO (on C1)	9.8 - 10.1	Singlet	-	Aldehydic protons are highly deshielded by the anisotropic effect of the carbonyl group and resonate in a characteristic downfield region where few other signals appear. [5] [6]
H6 (on C6)	~7.6	Doublet	$J \approx 2.0\text{-}3.0$	This proton is ortho to the electron-withdrawing aldehyde group and meta to the hydroxyl group. It will be split into a doublet by the adjacent H4.
H4 (on C4)	~7.5	Doublet of Doublets	$J \approx 8.5, 2.5$	This proton is coupled to both H3 (ortho coupling, larger J) and H6 (meta coupling, smaller J).
H3 (on C3)	~7.0	Doublet	$J \approx 8.5$	This proton is ortho to the electron-donating hydroxyl group and shows a typical ortho coupling to H4.
-C≡CH (on C9)	~3.1	Singlet	-	The terminal acetylenic proton has a characteristic chemical shift due to the magnetic anisotropy of the triple bond.

Protocol: Acquiring a ^1H NMR Spectrum

- Sample Preparation: Dissolve ~5-10 mg of **5-Ethynyl-2-hydroxybenzaldehyde** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Chloroform-d (CDCl_3) is often suitable, but DMSO-d_6 can be useful for clearly observing exchangeable protons like the hydroxyl group.

- Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). A higher field strength provides better signal dispersion.
- Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
- Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Expected ^{13}C NMR Signals: The molecule has nine carbon atoms, all in unique chemical environments, which should result in nine distinct signals.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale for Assignment
C7 (-CHO)	190 - 200	The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. ^[7]
C2 (-OH)	160 - 165	Aromatic carbon attached to an oxygen atom (hydroxyl group) is strongly deshielded.
C6	135 - 140	Aromatic CH carbon ortho to the electron-withdrawing aldehyde group.
C4	130 - 135	Aromatic CH carbon.
C5 (-C≡CH)	125 - 130	Aromatic quaternary carbon attached to the ethynyl group.
C1	120 - 125	Aromatic quaternary carbon attached to the aldehyde group.
C3	118 - 122	Aromatic CH carbon ortho to the electron-donating hydroxyl group.
C8 (-C≡CH)	80 - 85	Acetylenic carbon attached to the aromatic ring.
C9 (-C≡CH)	78 - 83	Terminal acetylenic carbon.

Protocol: Acquiring a ^{13}C NMR Spectrum

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ^{13}C .
- Instrumentation: Use the same NMR spectrometer.

- Data Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.
- Processing: Process the data similarly to the ^1H spectrum, referencing the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an ideal technique for the rapid identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Expected IR Absorption Bands:

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Rationale for Assignment
O-H Stretch	Phenolic -OH	3200 - 3400	Strong, Broad	The broadness is due to hydrogen bonding, likely intramolecularly with the aldehyde's carbonyl oxygen.
≡C-H Stretch	Terminal Alkyne	3250 - 3350	Strong, Sharp	A very characteristic and sharp peak for a terminal alkyne C-H bond.
C-H Stretch	Aromatic	3000 - 3100	Medium	Characteristic C-H stretches from the benzene ring. ^[8]
C-H Stretch	Aldehyde	2700 - 2850	Medium, often two bands	The aldehydic C-H stretch often appears as a pair of bands (Fermi resonance), which is a key diagnostic feature for aldehydes. ^{[5][9]}
C≡C Stretch	Alkyne	2100 - 2150	Medium to Weak, Sharp	The position of this peak confirms the presence of the carbon-carbon triple bond.
C=O Stretch	Aldehyde (Aromatic)	1650 - 1680	Strong, Sharp	Conjugation with the aromatic ring and intramolecular hydrogen bonding lowers the frequency compared to a saturated aldehyde. ^{[5][8]}
C=C Stretch	Aromatic Ring	1500 - 1600	Medium, multiple bands	These absorptions are characteristic of the benzene ring framework. ^[8]

Protocol: Acquiring an IR Spectrum

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is standard.
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is a non-destructive and rapid method.
- Data Acquisition: Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Mass Spectrum Data (Electron Ionization - EI):

- Molecular Ion (M^+): The molecular formula $C_9H_6O_2$ gives an exact mass of 146.0368 Da. A strong molecular ion peak is expected at $m/z = 146$, as aromatic systems are stable.[1][10]
- Key Fragmentation Pathways: Aromatic aldehydes exhibit predictable fragmentation patterns.[11][12]

m/z Value	Proposed Fragment Ion	Rationale for Formation
146	$[C_9H_6O_2]^+$	Molecular Ion (M^+)
145	$[C_9H_5O_2]^+$	Loss of a hydrogen radical ($H\cdot$) from the aldehyde group (α -cleavage), a very common fragmentation for aldehydes.[11][13]
117	$[C_9H_5O]^+$	Loss of the formyl radical ($\bullet CHO$) from the molecular ion ($M-29$).[12][14]
89	$[C_7H_5]^+$	Subsequent loss of a carbon monoxide (CO) molecule from the $[M-H]^+$ ion (m/z 145 -> 117), followed by loss of another CO molecule is less likely. A more probable route is loss of CO from the m/z 117 fragment.

```
digraph "MS_Fragmentation" {
  rankdir=LR;
  node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FEF7E0"];
  edge [fontname="Helvetica", fontsize=9];

  M [label=" $[C_9H_6O_2]^+$ \n $m/z = 146$ "];
  M_minus_H [label=" $[C_9H_5O_2]^+$ \n $m/z = 145$ "];
  M_minus_CHO [label=" $[C_9H_5O]^+$ \n $m/z = 117$ "];
  M_minus_H_minus_CO [label=" $[C_7H_5]^+$ \n $m/z = 89$ "];
```

```
M -> M_minus_H [label="-  $H\cdot$ "];
M -> M_minus_CHO [label="-  $\bullet CHO$ "];
M_minus_H -> M_minus_H_minus_CO [label="- CO"];
}
```

Caption: Plausible EI fragmentation pathways for **5-Ethynyl-2-hydroxybenzaldehyde**.

Protocol: Acquiring a GC-MS Spectrum

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Method: Inject the sample into the GC. The compound will travel through a capillary column, separating it from any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.
- MS Method: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization at 70 eV). The mass analyzer scans a range (e.g., m/z 40-400) to detect the parent ion and its fragments.
- Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and interpret the major fragment ions.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of **5-Ethynyl-2-hydroxybenzaldehyde**.

- MS confirms the molecular weight is 146 g/mol .
- IR confirms the presence of the key functional groups: a hydroxyl (-OH), a terminal alkyne (-C≡CH), and a conjugated aldehyde (-CHO).
- ¹³C NMR confirms the presence of nine unique carbons, including a carbonyl, two alkyne carbons, and six aromatic carbons.
- ¹H NMR provides the final and most detailed piece of the puzzle, confirming the substitution pattern on the aromatic ring and the connectivity of all proton-bearing groups.

Each technique independently supports the proposed structure, and together, they form an unambiguous chemical fingerprint. This comprehensive characterization is an indispensable first step for any researcher intending to use **5-Ethynyl-2-hydroxybenzaldehyde** in further scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethynyl-2-hydroxybenzaldehyde | C9H6O2 | CID 45083574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. lookchem.com [lookchem.com]
- 4. science.ipnu.ua [science.ipnu.ua]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. GCMS Section 6.11.4 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) for 5-Ethynyl-2-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3119677#spectroscopic-data-nmr-ir-ms-for-5-ethynyl-2-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com